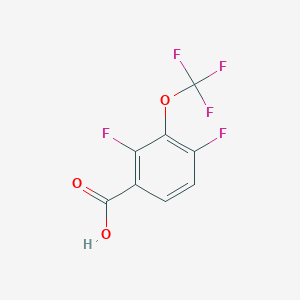

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZCSAWUPZMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661250 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119454-13-5 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS: 1119454-13-5)

Introduction

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethoxy group on the phenyl ring, imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The strategic placement of these fluorine-containing moieties is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of drug candidates.[1] This guide provides an in-depth examination of its properties, synthesis considerations, applications, and safe handling protocols, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties and Data

The precise molecular architecture of this compound dictates its reactivity and physical characteristics. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring. A summary of its key properties is presented below for quick reference.[2]

| Property | Value | Source |

| CAS Number | 1119454-13-5 | [2] |

| Molecular Formula | C₈H₃F₅O₃ | [2] |

| Molecular Weight | 242.1 g/mol | [2] |

| Physical Form | Solid | [2] |

| InChI Key | XIGZCSAWUPZMGI-UHFFFAOYSA-N | [2] |

| Storage Temperature | Ambient Temperature | [2] |

Synthetic Considerations and Workflow

The synthesis of polysubstituted aromatic compounds like this compound requires a multi-step approach with careful control over regioselectivity. While specific proprietary synthesis routes may vary, a general and logical workflow can be conceptualized. The causality behind this experimental design is rooted in the directing effects of the substituents and the choice of robust, high-yield reactions.

The process typically starts with a simpler, commercially available fluorinated benzene derivative. The sequence of introducing the trifluoromethoxy group and the carboxylic acid function is critical. Often, the trifluoromethoxy group is introduced via trifluoromethylation of a corresponding phenol or related precursor, followed by functionalization and oxidation to form the carboxylic acid. The diagram below illustrates a conceptual workflow for such a synthesis.

Caption: Role as a building block in amide coupling for drug discovery.

Experimental Protocol: Safe Handling and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following protocols are based on standard safety data sheet (SDS) information. [2] 1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses that meet EN166 or equivalent standards.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particle respirator may be necessary.

2. Handling and Storage:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place at ambient temperature. 3. First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Hazard Summary Table: [2]

| Hazard Information | Details |

|---|---|

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. |

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for researchers. Its carefully designed fluorine substitution provides a powerful lever to optimize the drug-like properties of new chemical entities. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the laboratory. As the demand for more effective and metabolically robust therapeutics continues to grow, the importance of such precisely engineered fluorinated building blocks in the drug discovery pipeline is set to increase.

References

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]

-

Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. Papro. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Abstract: This document provides a comprehensive technical overview of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 1119454-13-5), a fluorinated aromatic carboxylic acid of significant interest in modern medicinal and agricultural chemistry. As a highly functionalized building block, its unique electronic and steric properties, conferred by the difluoro and trifluoromethoxy substituents, make it a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials. This guide delves into its core physicochemical properties, analytical characterization methodologies, safety protocols, and its strategic application in research and development, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound characterized by a benzoic acid core functionalized with two fluorine atoms and a trifluoromethoxy group. The strategic placement of these electron-withdrawing groups profoundly influences the molecule's acidity, lipophilicity, and metabolic stability, making it a desirable scaffold in drug design.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1119454-13-5 | |

| Molecular Formula | C₈H₃F₅O₃ | [1] |

| Molecular Weight | 242.1 g/mol | |

| Monoisotopic Mass | 242.00023 Da | [1] |

| InChI Key | XIGZCSAWUPZMGI-UHFFFAOYSA-N |

| Synonyms | this compound | |

Caption: 2D molecular structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical reactions and biological systems. The properties of this molecule are dominated by the interplay between the hydrophilic carboxylic acid group and the lipophilic, electron-poor fluorinated aromatic ring.

Table 2: Summary of Physicochemical Data | Property | Value / Description | Significance in R&D | | :--- | :--- | :--- | | Physical Form | Solid | | Facilitates handling, weighing, and storage. | | XlogP (Predicted) | 2.8 |[1] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. | | Acidity (pKa) | Not experimentally determined. Predicted to be a strong acid (pKa < 4) due to inductive effects of fluorine substituents. | Governs ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. | | Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Crucial for designing reaction conditions, formulation development, and preparing solutions for biological assays. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted XlogP value of 2.8 suggests a balanced character, essential for traversing both aqueous and lipid environments within the body.[1] The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity compared to a methoxy group, which can enhance binding to hydrophobic pockets of target proteins.

Acidity (pKa)

The acidity of the carboxylic acid proton is substantially increased by the strong negative inductive (-I) effect of the two fluorine atoms and the trifluoromethoxy group on the aromatic ring. These groups withdraw electron density, stabilizing the resulting carboxylate anion and favoring dissociation.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of a compound's pKa.

-

Preparation: Prepare a 0.01 M solution of this compound in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution.

-

Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized.

-

Validation: The resulting titration curve should exhibit a clear inflection point, validating the accuracy of the measurement.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and integrity of a research compound. The combination of chromatographic and spectroscopic techniques provides an unambiguous structural confirmation.

Caption: A standard workflow for the analytical verification of a chemical intermediate.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the analyte.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to all detected peaks.

-

Trustworthiness: A sharp, symmetrical peak for the main component and a stable baseline confirm the suitability of the method.

Spectroscopic Profile (Expected)

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. A broad singlet in the downfield region (>10 ppm) would be characteristic of the carboxylic acid proton.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Three distinct signals are anticipated: two for the aromatic fluorines and one for the trifluoromethoxy group, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The spectrum will display eight unique carbon signals, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and carbons directly bonded to fluorine, which will appear as doublets or triplets due to C-F coupling.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, confirming the elemental composition. The expected monoisotopic mass for the [M-H]⁻ ion is 240.99295 Da.[1]

Safety, Handling, and Stability

Adherence to proper safety protocols is non-negotiable when working with reactive chemical intermediates. The safety profile is derived from supplier Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) | ||

| Hazard Statements | H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust | [2] |

| | P280 | Wear protective gloves/eye protection/face protection |[2] |

-

Handling: Use in a well-ventilated area or fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[2] Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The compound is expected to be stable under standard ambient conditions.

-

Reactivity: As a carboxylic acid, it will react with bases to form salts. It may be incompatible with strong oxidizing agents.

Strategic Importance in Research and Development

The true value of an intermediate like this compound lies in its application. Benzoic acid derivatives are foundational in drug discovery.[3] The inclusion of fluorine and fluorinated groups is a well-established strategy in medicinal chemistry to modulate key drug properties.

Caption: Influence of functional groups on key drug-like properties.

Causality Behind its Utility:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing hydrogen with fluorine at strategic positions can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. The trifluoromethoxy group is also exceptionally stable to metabolic degradation.

-

Enhanced Potency: Fluorine's high electronegativity can lead to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing binding affinity and potency.

-

Improved Bioavailability: The trifluoromethoxy group, acting as a "lipophilic hydrogen bond acceptor," can improve a molecule's ability to cross biological membranes, leading to better oral bioavailability.[4]

This compound is a key intermediate for synthesizing molecules targeting a range of therapeutic areas, including anti-inflammatory and central nervous system agents.[4] Its structural motifs are found in advanced clinical candidates and approved drugs, underscoring its relevance and utility.

Conclusion

This compound is more than a collection of atoms; it is a carefully designed chemical tool. Its physicochemical properties—moderate lipophilicity, strong acidity, and inherent stability—are a direct result of its unique trifunctionalized structure. For scientists in drug discovery and materials science, a thorough understanding of these properties, validated by rigorous analytical methods, is the foundation for innovation. This guide provides the necessary technical framework and practical insights to effectively utilize this versatile building block in the pursuit of novel chemical entities.

References

-

2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem. [Link]

-

2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid - MySkinRecipes. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) - ACS Publications. [Link]

-

(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

-

This compound (C8H3F5O3) - PubChemLite. [Link]

-

2,4-difluoro-3-methoxybenzoic acid (C8H6F2O3) - PubChemLite. [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

-

Fluorine-Containing Benzoic Acid - Taizhou Volsen Chemical Co., Ltd. [Link]

-

2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem. [Link]

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Authored by: Gemini, Senior Application Scientist

Introduction: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the unique physicochemical properties imparted by the multiple fluorine substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the expected ¹H and ¹⁹F NMR spectra of this compound, a robust experimental protocol for data acquisition, and an interpretation of the key spectral features.

I. Theoretical NMR Spectral Analysis

The molecular structure of this compound, with its distinct electronic environments, gives rise to complex and informative NMR spectra. The presence of both aromatic protons and multiple fluorine atoms necessitates a combined ¹H and ¹⁹F NMR approach for unambiguous characterization.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is expected to show signals for the two aromatic protons (H-5 and H-6) and the acidic proton of the carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a chemical shift (δ) typically in the range of 10-14 ppm. Its broadness is due to hydrogen bonding and chemical exchange. This signal can be confirmed by D₂O exchange, which will cause the peak to disappear.[1][2]

-

Aromatic Protons (H-5 and H-6): The aromatic region will display a complex splitting pattern due to homo- and heteronuclear couplings.

-

H-6: This proton is ortho to the carboxylic acid group, a strong electron-withdrawing group, and will be the most deshielded of the two aromatic protons. It is coupled to H-5 (³JHH) and the fluorine at C-4 (⁴JHF). We predict its signal to be a doublet of doublets.

-

H-5: This proton is coupled to H-6 (³JHH) and the fluorine at C-4 (³JHF). The coupling to the fluorine at C-2 will be negligible (⁵JHF). This signal is also expected to be a doublet of doublets.

-

The electron-withdrawing nature of the fluorine and trifluoromethoxy groups will generally shift the aromatic protons downfield compared to unsubstituted benzoic acid.[2][3]

¹⁹F NMR Spectral Predictions

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern and will show three distinct signals corresponding to the two aromatic fluorine atoms and the trifluoromethoxy group. The chemical shifts are referenced to CFCl₃ (0 ppm).[4][5]

-

Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet. The chemical shift is expected in the range of -55 to -65 ppm.

-

Aromatic Fluorines (F-2 and F-4): These will appear as distinct signals due to their different chemical environments.

-

F-2: This fluorine is ortho to the carboxylic acid and the trifluoromethoxy group. It will be coupled to H-6 (⁴JHF) and F-4 (³JFF). The signal is predicted to be a doublet of doublets.

-

F-4: This fluorine is ortho to the trifluoromethoxy group and para to the carboxylic acid. It is coupled to H-5 (³JHF) and F-2 (³JFF). This signal will also likely be a doublet of doublets. Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm.[6]

-

II. Experimental Protocol for NMR Data Acquisition

This section provides a detailed workflow for acquiring high-quality ¹H and ¹⁹F NMR data for this compound.

Caption: Experimental workflow for NMR data acquisition and processing.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Rationale: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can sharpen the -COOH peak. Chloroform-d (CDCl₃) is another common option.[7][8][9]

-

Procedure:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Rationale: Proper setup ensures high resolution and signal-to-noise.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Set the acquisition parameters for the ¹H experiment. A spectral width of approximately 16 ppm, a 30° pulse angle, and a relaxation delay of 1-2 seconds are good starting points.

-

Acquire the Free Induction Decay (FID) and save the data.

-

-

-

¹⁹F NMR Acquisition:

-

Rationale: ¹⁹F NMR requires tuning the probe to the fluorine frequency and setting a much wider spectral width due to the large chemical shift dispersion of fluorine.[10]

-

Procedure:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to at least 250 ppm to ensure all fluorine signals are captured.[4]

-

Set the reference frequency to that of CFCl₃.

-

Acquire the ¹⁹F FID. A longer relaxation delay (5-10 seconds) may be necessary for quantitative measurements, as fluorine relaxation times can be long.

-

-

-

Data Processing and Analysis:

-

Rationale: Proper processing is essential for accurate interpretation.

-

Procedure:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹⁹F data.

-

Perform phase and baseline corrections.

-

Reference the ¹H spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.[11] Reference the ¹⁹F spectrum to an external or internal standard of CFCl₃ at 0 ppm.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

Analyze the multiplicities and measure the coupling constants (J values) in Hertz (Hz).[12]

-

-

III. Data Presentation and Interpretation

The following tables summarize the predicted NMR data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~12-13 | br s | COOH | - |

| ~8.0-8.2 | dd | H-6 | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F4 ≈ 1-2 Hz |

| ~7.4-7.6 | dd | H-5 | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F4 ≈ 6-8 Hz |

Note: Chemical shifts are approximate and can vary with solvent and concentration.[7]

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~ -58 | s | -OCF₃ | - |

| ~ -120 to -140 | dd | F-2 | ³JF2-F4 ≈ 15-20 Hz, ⁴JF2-H6 ≈ 2-4 Hz |

| ~ -140 to -160 | dd | F-4 | ³JF4-F2 ≈ 15-20 Hz, ³JF4-H5 ≈ 6-8 Hz |

Note: Chemical shifts are approximate and referenced to CFCl₃.[6]

IV. Conclusion

The comprehensive analysis of both ¹H and ¹⁹F NMR spectra is essential for the unambiguous structural confirmation of this compound. The predicted spectra exhibit complex splitting patterns arising from H-H, H-F, and F-F couplings, which provide a wealth of structural information. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality data, enabling accurate interpretation and characterization of this and other complex fluorinated molecules.

References

-

MySkinRecipes. 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. [Link]

-

Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

PubChem. 2,3,4-Trifluorobenzoic acid. [Link]

-

BK Instruments Inc. NMR Solvent data chart. [Link]

-

SpectraBase. 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC-ACID - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

Massachusetts Institute of Technology. APPENDIX 2. [Link]

-

Eurisotop. NMR Solvent data chart. [Link]

-

SpectraBase. 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

Kwan, E. E. Lecture 3: Coupling Constants. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. web.mit.edu [web.mit.edu]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. bkinstruments.co.kr [bkinstruments.co.kr]

- 8. chem.washington.edu [chem.washington.edu]

- 9. eurisotop.com [eurisotop.com]

- 10. biophysics.org [biophysics.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ekwan.github.io [ekwan.github.io]

Introduction: The Analytical Imperative for a Complex Fluorinated Intermediate

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

This compound is a highly functionalized aromatic carboxylic acid of significant interest in modern chemistry. Its structural motifs—a difluorinated benzene ring, a trifluoromethoxy group, and a carboxylic acid—make it a valuable building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[1] The presence of multiple fluorine atoms is a strategic design element intended to enhance crucial molecular properties such as metabolic stability, bioavailability, and lipophilicity in the final drug or active ingredient.[1]

Given its role as a key synthetic intermediate, the ability to accurately detect, quantify, and characterize this compound is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the unparalleled sensitivity and selectivity required for this task.[2][3] This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule, rooted in the principles of analytical chemistry and tailored to the compound's unique chemical properties. We will explore the rationale behind method development, from sample preparation to data interpretation, empowering researchers to generate robust and reliable analytical results.

Part 1: Foundational Strategy - Sample Preparation and Chromatography

The quality of any mass spectrometry analysis is fundamentally dependent on the initial sample preparation and chromatographic separation. The primary goal is to present the analyte to the ion source in a clean, compatible matrix, free from interfering substances that can cause ion suppression or instrument contamination.[4][5][6]

Causality in Sample Preparation: A "Dilute and Shoot" Approach

For a standard or a relatively pure sample of this compound, an elaborate extraction protocol is often unnecessary. The molecule's acidic nature and polarity make it soluble in common reversed-phase solvents.

Expert Rationale: The most efficient and reproducible method is a direct "dilute and shoot" approach. This minimizes sample handling, reducing the potential for analyte loss or contamination. The choice of solvent is critical; a mixture of acetonitrile and water is ideal as it is fully compatible with both reversed-phase chromatography and electrospray ionization. The addition of a small percentage of a volatile acid, such as formic acid, is recommended to ensure the protonation state of the carboxylic acid is consistent, leading to sharper chromatographic peaks.[7] Non-volatile salts or buffers (e.g., phosphates, NaCl) must be strictly avoided as they will precipitate in the ion source, drastically reducing sensitivity and requiring extensive instrument cleaning.[5][6]

Experimental Protocol: Stock and Working Solution Preparation

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1.0 mg of this compound standard.

-

Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and LC-MS grade water.

-

Vortex thoroughly for 30 seconds to ensure complete dissolution. This stock is stable at 4°C for several weeks.

-

-

Working Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the stock solution. For a 1 µg/mL solution, dilute 10 µL of the stock solution into 990 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the final solution to an appropriate autosampler vial.

-

Centrifuge the vial for 5 minutes at 5,000 x g to pellet any particulates before placing it in the autosampler.[6]

-

Liquid Chromatography: Achieving Robust Separation

Liquid chromatography serves to separate the analyte from any impurities and deliver it to the mass spectrometer at a predictable time.[8] For a small polar molecule like this, reversed-phase chromatography is the method of choice.

Expert Rationale: A C18 stationary phase provides excellent retention and separation for a wide range of small molecules. A gradient elution, starting with a high aqueous component and ramping up the organic solvent (acetonitrile), will effectively elute the compound from the column while separating it from potential contaminants. The analysis time can be kept short (<10 minutes) for high-throughput applications.[9][10]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering high efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive mode and ensures acidic pH. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient | 5% B to 95% B over 5 min | A standard screening gradient effective for many small molecules. |

Part 2: The Core Analysis - Mass Spectrometry Method Development

The heart of the analysis lies in the mass spectrometer. Method development involves selecting the appropriate ionization technique and optimizing instrument parameters to achieve maximum sensitivity and structural information.

Ionization Source Selection: The ESI Negative Mode Advantage

Expert Rationale: The chemical structure of this compound, specifically the carboxylic acid group (pKa ≈ 2-4), makes it highly amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative ion mode is the unequivocally superior choice for achieving the highest sensitivity. In this mode, the molecule will readily lose a proton to form the [M-H]⁻ ion. While positive mode ESI ([M+H]⁺) is possible, it is significantly less efficient for a strong acid. Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI is generally preferred for polar molecules already in solution.[9][10]

Full Scan (MS1) and Tandem MS (MS/MS) Analysis

The analysis proceeds in two stages: first, a full scan to identify the precursor ion, followed by a product ion scan (MS/MS) to generate characteristic fragments for structural confirmation and quantification.

-

MS1 Precursor Identification:

-

The molecular formula is C₈H₃F₅O₂.[1]

-

The monoisotopic mass is approximately 226.01 g/mol .

-

In negative ESI mode, the expected precursor ion is the deprotonated molecule, [M-H]⁻, at an m/z of 225.0 .

-

-

MS/MS Fragmentation Pathway:

-

Trustworthiness through Prediction: While an experimental spectrum provides the definitive fragmentation, a reliable pathway can be predicted based on established chemical principles. The most labile site for fragmentation in the deprotonated molecule is the carboxylate group.[11][12]

-

Primary Fragmentation: The most common and energetically favorable fragmentation for a deprotonated benzoic acid derivative is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.0 Da.

-

[M-H]⁻ → [M-H-CO₂]⁻ + CO₂

-

m/z 225.0 → m/z 181.0

-

-

Secondary Fragmentations: Further fragmentation of the m/z 181.0 ion could involve losses related to the trifluoromethoxy group (e.g., loss of CF₃, 69 Da) or the fluorine atoms, though these are typically less prominent than the initial decarboxylation.

-

Diagram: Proposed MS/MS Fragmentation Pathway

Caption: Proposed primary fragmentation of this compound in negative ESI-MS/MS.

Optimized Mass Spectrometer Parameters (MRM)

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its exceptional sensitivity and selectivity.[2]

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Optimal for acidic compounds. |

| Capillary Voltage | -3.0 kV | Standard for generating a stable spray in negative mode. |

| Source Temperature | 150 °C | Prevents thermal degradation of the analyte. |

| Desolvation Temp. | 400 °C | Ensures efficient removal of solvent from droplets. |

| Desolvation Gas Flow | 800 L/Hr | Aids in the desolvation process. |

| Q1 (Precursor Ion) | m/z 225.0 | Selects the deprotonated molecule of interest. |

| Q3 (Product Ion) | m/z 181.0 | Monitors the most stable and abundant fragment ion. |

| Collision Energy | 15-25 eV | Must be optimized empirically to maximize the 225.0 -> 181.0 transition. |

| Dwell Time | 100 ms | Sufficient time to acquire a stable signal for each transition. |

Part 3: Workflow and Data Interpretation

A logical workflow ensures that the analysis is conducted systematically, from sample injection to final data reporting.

Diagram: Overall Analytical Workflow

Caption: High-level workflow for the quantitative analysis of this compound.

Interpreting the Results

The output from the LC-MS/MS analysis will be a chromatogram. A successful analysis will show a sharp peak at a specific retention time corresponding to the MRM transition (225.0 → 181.0). The area under this peak is directly proportional to the concentration of the analyte in the sample.[8] For quantitative studies, a calibration curve should be constructed using a series of known standards to ensure accuracy.[13] The presence of the specific precursor-product ion transition provides a very high degree of confidence in the identification of the compound.

References

- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

-

MySkinRecipes. (n.d.). 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. Retrieved from [Link]

- V. A. Galkin, et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

- Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Ramanathan, R., & Jemal, M. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. In Comprehensive Natural Products II (pp. 259-282). Elsevier. [Link]

-

ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

-

University of Missouri. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

-

Gracia, A., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

-

Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America. [Link]

-

ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Sample preparation for mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-(5-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]

-

University of Missouri - St. Louis. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

Sources

- 1. 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid [myskinrecipes.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. massspec.unm.edu [massspec.unm.edu]

- 6. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 9. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Determination of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid

Abstract

This guide provides an in-depth, technical walkthrough of the methodologies required to determine the single-crystal X-ray structure of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not available in repositories such as the Cambridge Structural Database (CSD), this document outlines a robust, field-proven workflow from crystal growth to final structural analysis.[1][2][3][4][5] We will detail the experimental choices, causality, and self-validating protocols necessary for achieving a high-quality, publishable crystal structure. The guide is designed for researchers, scientists, and drug development professionals, offering both practical steps and the theoretical underpinnings for each stage of the process. A hypothetical but chemically plausible structural model is presented to illustrate the expected outcomes, including key intermolecular interactions.

Introduction: The Significance of Solid-State Structure

This compound is a highly functionalized aromatic compound. The presence of multiple fluorine atoms and a trifluoromethoxy group can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in pharmaceutical and agrochemical development.[4] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. A single-crystal X-ray diffraction (SC-XRD) study provides unambiguous data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[6][7][8][9] This information is critical for:

-

Polymorph Screening: Identifying different crystalline forms that can have varied solubility and bioavailability.

-

Rational Drug Design: Understanding how the molecule interacts with itself provides insights into potential interactions with biological targets.

-

Material Properties: Predicting physical characteristics such as melting point, stability, and morphology.

This guide will therefore delineate the complete pathway to elucidate this vital structural information.

Part I: Synthesis and High-Quality Crystal Growth

The foundational step in any crystallographic analysis is the procurement of a pure substance and the subsequent growth of diffraction-quality single crystals.[10][11][12]

Synthesis Overview

The synthesis of this compound can be approached via several routes, often starting from commercially available fluorinated benzene derivatives. One plausible method involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene, followed by reaction with an appropriate electrophile to install the trifluoromethoxy precursor, and subsequent carbonation.[13] Purity of the final compound is essential and must be confirmed by techniques such as NMR, mass spectrometry, and elemental analysis before proceeding.

Crystallization Protocol: The Art and Science of Nucleation

Growing single crystals is often the most challenging bottleneck in structure determination.[10][12] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[14] For a small organic molecule like the topic compound, several methods are viable.

Recommended Method: Slow Evaporation

This technique is straightforward and often effective for compounds that are stable at room temperature.[14][15]

Step-by-Step Protocol:

-

Solvent Screening: The choice of solvent is critical.[14] A suitable solvent should fully dissolve the compound at a higher temperature or concentration but have moderate solubility at room temperature. For this fluorinated benzoic acid, solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane should be screened.

-

Solution Preparation: Dissolve approximately 5-10 mg of the purified compound in the minimum amount of the chosen solvent in a small, clean vial. Gentle warming may be applied to aid dissolution.

-

Vessel Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent. A slower rate of evaporation typically yields better-quality crystals.[14]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of small, clear, and well-defined crystals. This process can take anywhere from a few days to several weeks.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals (ideally 0.1-0.3 mm in size, with clear faces and no visible fractures) are obtained, the diffraction experiment can commence.[6][9]

Workflow for SC-XRD Data Acquisition and Structure Solution

The entire process from mounting the crystal to refining the structure follows a logical, multi-step sequence.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[6] For data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and potential radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Unit Cell Determination: The mounted crystal is centered in the X-ray beam.[9] A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[6]

-

Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of angles, capturing diffraction images at each incremental step.[6] Modern detectors allow for rapid collection of thousands of reflections.

Structure Solution and Refinement Protocol

This phase transforms the raw diffraction intensities into a chemically meaningful atomic model. Software suites like Olex2 or SHELX are industry standards for this process.[16][17][18][19][20][21]

-

Data Reduction and Space Group Determination: The raw images are integrated to determine the intensity of each reflection. These intensities are then scaled and corrected for experimental factors (e.g., absorption). The systematic absences in the diffraction data are analyzed to determine the crystal's space group.[21]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with a program like SHELXT.[17] This provides an initial, approximate model of the electron density and atomic positions.

-

Structure Refinement: This iterative process, using a program like SHELXL, refines the atomic coordinates, and introduces anisotropic displacement parameters (thermal ellipsoids) to better model the data.[20] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models. The refinement continues until the model converges, meaning the calculated diffraction pattern closely matches the experimental data (indicated by low R-factors).[20]

-

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility. The final output is a Crystallographic Information File (CIF).

Part III: Hypothetical Structural Analysis and Discussion

Based on the known chemical nature of fluorinated benzoic acids, we can predict the key structural features that would be revealed by a successful crystallographic study.[22][23]

Predicted Crystallographic Data

The following table presents plausible crystallographic data for this compound, assuming a common packing motif for such molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₃F₅O₃ |

| Formula Weight | 242.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 885 |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated, g/cm³) | 1.815 |

| R-factor (R1) | < 0.05 |

| Goodness-of-Fit (GooF) | ~1.0 |

Dominant Intermolecular Interactions

The crystal packing will be dominated by a combination of strong and weak non-covalent interactions.

1. Carboxylic Acid Dimerization: The most predictable and dominant interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[24] This is a classic and highly stable motif for carboxylic acids in the solid state.

2. Weak C-H···F and C-H···O Interactions: The presence of multiple fluorine atoms and the acidic aromatic protons allows for a network of weaker C-H···F and C-H···O hydrogen bonds.[25] These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice.

3. Halogen···Halogen and π-π Stacking: Depending on the molecular conformation, weak F···F contacts or offset π-π stacking between the aromatic rings may also be observed, further directing the three-dimensional architecture.

Caption: Predicted O-H···O hydrogen bonding in the carboxylic acid dimer.

Conclusion

Determining the crystal structure of this compound is a systematic process that combines careful sample preparation with precise analytical techniques. This guide has outlined a comprehensive and robust workflow, grounded in established crystallographic principles, to achieve this goal. The resulting structural data—from the unit cell parameters to the intricate network of intermolecular forces—provides invaluable, atom-level insights. For scientists in drug development and materials research, this information is not merely academic; it is a critical component of a rational, structure-based design strategy, enabling the prediction and optimization of a molecule's solid-state properties and, ultimately, its function.

References

-

OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys. Retrieved from [Link][16]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link][10]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link][11]

-

Olex2. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link][17]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1035–1042. Retrieved from [Link][14]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link][15]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link][12]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link][18]

-

ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Retrieved from [Link][19]

-

Royal Society of Chemistry. (n.d.). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Retrieved from [Link][22]

-

Olex2. (2019, December 19). Olex2 Tutorials for new users How to install Olex2 from scratch [Video]. YouTube. Retrieved from [Link][26]

-

SERC Carleton. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link][6]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(33), 8702–8710. Retrieved from [Link][25]

-

MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(23), 7175. Retrieved from [Link][23]

-

Olex2. (2023, February 22). Some easy steps in Olex2 [Video]. YouTube. Retrieved from [Link][27]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link][28]

-

University of Florida. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link][20]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link][7]

-

Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link][21]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link][2]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link][9]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link][3]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link][4]

-

CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. Retrieved from [Link][5]

-

Google Patents. (n.d.). Process for making certain benzoic acid compounds. Retrieved from [13]

-

ResearchGate. (2025, August 6). The crystal structure of Benzoic Acid. Retrieved from [Link][24]

Sources

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

- 10. sptlabtech.com [sptlabtech.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. OlexSys [olexsys.org]

- 17. m.youtube.com [m.youtube.com]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

- 19. youtube.com [youtube.com]

- 20. An Easy Structure - Sucrose [xray.uky.edu]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. sssc.usask.ca [sssc.usask.ca]

Theoretical Chemoinformatics of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid: A Quantum Mechanical Approach to Property Prediction

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine and fluorine-containing functional groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties conferred by substituents like the trifluoromethoxy group can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity.[3] This guide provides a comprehensive theoretical framework for characterizing 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest for drug discovery, using first-principles quantum chemical calculations. We will detail the computational protocols, from structural optimization to the prediction of spectroscopic and electronic properties, grounding our methodology in established theoretical precedents for similar fluorinated aromatic compounds.[4][5][6] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations for the rational design and analysis of complex fluorinated molecules.

Introduction: The Rationale for Computational Analysis

This compound combines several key features that make it a compelling subject for theoretical investigation. The benzoic acid moiety is a well-known pharmacophore, while the dense fluorination on the aromatic ring presents a unique electronic environment. The interplay between the electron-withdrawing fluorine atoms, the sterically demanding and highly electronegative trifluoromethoxy group, and the carboxylic acid function dictates the molecule's overall conformation, reactivity, and potential biological activity.

Predicting these properties in silico before undertaking costly and time-consuming laboratory synthesis offers a significant strategic advantage in the development pipeline.[7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to probe molecular characteristics at the electronic level, offering insights that are often difficult to obtain experimentally.[8] This guide will establish a robust and reproducible computational workflow for elucidating the key properties of the title compound.

Core Directive: Computational Methodology

The accuracy of any theoretical prediction is contingent upon the appropriateness of the chosen computational method. For fluorinated organic molecules, the selection of the density functional and basis set is critical for correctly describing electron correlation effects and the diffuse nature of fluorine's electron cloud.

The Theoretical Framework: Density Functional Theory (DFT)

Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for systems of this size. Specifically, the B3LYP hybrid functional is chosen for this investigation.[5][6]

-

Expertise & Causality: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional has a long-standing and successful track record in reproducing experimental geometries and vibrational frequencies for a wide range of organic molecules, including halogenated aromatics.[4][9] It effectively incorporates both exchange and correlation effects, which is crucial for describing the complex electronic interactions in our target molecule.

-

Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This choice is deliberate:

-

6-311G : A triple-zeta valence basis set that provides flexibility for valence electrons to accurately describe chemical bonding.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. This is non-negotiable for molecules with multiple electronegative atoms like fluorine and oxygen, as it allows the model to accurately describe the spatial distribution of electrons far from the nuclei.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for correctly modeling the non-spherical electron densities in bonded atoms, enabling the accurate calculation of bond angles and molecular conformations.[5]

-

Computational Workflow: A Self-Validating Protocol

The following workflow outlines the logical progression of calculations. Each step includes a verification checkpoint to ensure the integrity of the results before proceeding to the next.

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using a simple force field (e.g., UFF) to obtain a reasonable starting structure.

-

Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian 16). Specify the charge (0) and multiplicity (singlet, 1).

-

Calculation Keywords: Use the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

-

Opt: This keyword requests a full geometry optimization, locating the structure that corresponds to a minimum on the potential energy surface.

-

Freq: This keyword is crucial. It initiates a vibrational frequency calculation after the optimization is complete.

-

-

Execution: Submit the calculation to the computational server.

-

Validation Checkpoint: Upon completion, inspect the output file. A successful optimization is confirmed by two criteria:

-

Convergence criteria for forces and displacement must be met.

-

Crucially, the frequency calculation must yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, not a true energy minimum. In such a case, the initial geometry must be perturbed and the optimization re-run.[5][9]

-

Caption: A step-by-step computational workflow for property prediction.

Results and Discussion: Predicted Properties

Following the successful execution of the validated workflow, we can now analyze the key molecular properties.

Molecular Geometry

The optimization process yields the equilibrium geometry of the molecule in the gas phase. The presence of multiple electron-withdrawing groups is expected to cause some distortion in the benzene ring from a perfect hexagon.[5] Key structural parameters are summarized below.

| Parameter | Predicted Value (Å / °) | Commentary |

| Bond Lengths | ||

| C=O (Carboxyl) | ~1.21 Å | Typical double bond length. |

| C-O (Carboxyl) | ~1.35 Å | Exhibits partial double-bond character due to resonance. |

| C-F (Ring) | ~1.34 Å | Shorter than C-H bonds, reflecting the high electronegativity of fluorine. |

| C-O (Ether) | ~1.37 Å | Standard C-O single bond length in an aromatic ether. |

| C-CF3 (Ether) | ~1.54 Å | A typical C-C single bond length. |

| Dihedral Angles | ||

| O=C-O-H | ~0° | The carboxylic acid group is predicted to be planar, which is the lowest energy conformation for benzoic acids.[4][10] |

| C-C-O-C (Ether) | Variable | The trifluoromethoxy group may exhibit some rotation, but steric hindrance from adjacent fluorine will limit this. |

Note: These are representative values based on calculations of similar molecules. The exact values are generated from the output of the Opt Freq calculation.

Vibrational Analysis (FTIR & FT-Raman)

The frequency calculation not only validates the geometry but also predicts the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results. Key vibrational modes are identified and assigned based on their calculated frequencies and intensities.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3570 (gas phase) | O-H stretch (Carboxylic acid monomer) | Strong (IR) |

| ~1760 | C=O stretch (Carboxylic acid) | Very Strong (IR) |

| 1600-1450 | C=C aromatic ring stretches | Medium-Strong (IR) |

| 1300-1100 | C-F stretches & C-O stretches | Strong (IR) |

| ~1250 | CF₃ symmetric stretch | Very Strong (IR) |

Electronic Properties

The electronic character of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) provide critical insights.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity.[9]

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.5 to -8.5 eV | Represents the ability to donate an electron. The low energy, influenced by the fluorine substituents, indicates a molecule that is a poor electron donor. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Represents the ability to accept an electron. The low energy suggests it can act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 to 7.0 eV | The large gap suggests high kinetic stability and low chemical reactivity, a desirable trait for many drug candidates as it can contribute to metabolic stability.[3] The perfluoro effect stabilizes the molecule's orbitals.[11][12] |

Caption: The relationship between structure and electronic stability.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of key properties of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The workflow is designed to be self-validating, ensuring that the predicted properties are derived from a true energetic minimum. The theoretical results—including optimized geometry, vibrational spectra, and electronic properties—provide a detailed portrait of the molecule. The analysis suggests a planar carboxylic acid group and a molecule characterized by high kinetic stability due to its large HOMO-LUMO gap. These in silico data serve as a powerful foundation for further experimental work, guiding synthesis, spectroscopic analysis, and rational drug design efforts.

References

-

Nicholls, A., McGaughey, G. B., Sheridan, R. P., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. PubMed. Available at: [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

-

Flores, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

-

Mondal, T., & Mahapatra, S. (2010). Photophysics of fluorinated benzene. I. Quantum chemistry. AIP Publishing. Available at: [Link]

-

Mondal, T., & Mahapatra, S. (2010). Photophysics of fluorinated benzene. I. Quantum chemistry. ResearchGate. Available at: [Link]

-

Sandala, M. S. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

Siegemund, G., et al. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

-

Mondal, T., & Mahapatra, S. (2010). Photophysics of fluorinated benzene. II. Quantum dynamics. AIP Publishing. Available at: [Link]

-

Arun, S., et al. (2019). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. MySkinRecipes. Available at: [Link]

-

Journal of Chemical Health Risks. (2025). Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. Journal of Chemical Health Risks. Available at: [Link]

-

Kumar, S. A., et al. (2019). Molecular Structure and Quantum Chemical Calculations of 2, 4-difluoroanisole. International Journal of Recent Technology and Engineering (IJRTE). Available at: [Link]

-

ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 6. jchr.org [jchr.org]

- 7. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ijrte.org [ijrte.org]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 1119454-13-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a trifluoromethoxy group imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent drug molecules. This document details a proposed synthetic pathway, discusses the rationale behind the strategic fluorination, and outlines the compound's potential applications as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Role of Fluorination in Modern Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers distinct advantages over the more common trifluoromethyl (-CF₃) group. It is a strong electron-withdrawing group, yet it is more lipophilic than a methoxy group, a combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The trifluoromethoxy group's steric and electronic properties can lead to enhanced metabolic stability by blocking potential sites of enzymatic oxidation.[2]

This compound is a valuable building block that combines the benefits of the trifluoromethoxy group with the versatile reactivity of a carboxylic acid and the additional modulation of electronic properties by two fluorine atoms on the aromatic ring. This strategic arrangement of functional groups makes it a highly sought-after intermediate for the synthesis of complex and targeted therapeutic agents.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1119454-13-5 | |

| Molecular Formula | C₈H₃F₅O₃ | |

| Molecular Weight | 242.10 g/mol | |

| Appearance | Solid | |

| InChI Key | XIGZCSAWUPZMGI-UHFFFAOYSA-N |

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) would be determined upon synthesis and purification.

Proposed Synthesis of this compound

Synthesis of the Key Intermediate: 1,3-Difluoro-2-(trifluoromethoxy)benzene

The synthesis of this key intermediate is foundational. A plausible approach would start from the commercially available 2,6-difluorophenol.

Experimental Protocol: Synthesis of 1,3-Difluoro-2-(trifluoromethoxy)benzene

-

Reaction Setup: To a stirred solution of 2,6-difluorophenol in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a high-pressure reactor, add a base such as potassium carbonate.

-

Trifluoromethylation: Cool the mixture and introduce a trifluoromethylating agent. A common method for the synthesis of aryl trifluoromethyl ethers is the use of a reagent like trifluoromethyl triflate (Tf-CF₃) or a combination of a fluoride source and a halomethane (e.g., CBrF₃) under transition-metal catalysis. A more direct, albeit hazardous, approach could involve the use of carbon tetrafluoride (CF₄) under specific catalytic conditions.

-

Reaction Conditions: The reaction would likely require elevated temperatures and pressure, depending on the chosen trifluoromethylating agent.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,3-difluoro-2-(trifluoromethoxy)benzene.

Carboxylation of 1,3-Difluoro-2-(trifluoromethoxy)benzene

The introduction of the carboxylic acid group at the 3-position is the final and crucial step. Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine and trifluoromethoxy groups can direct the metalation to the desired position.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the synthesized 1,3-difluoro-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF).

-

Directed ortho-Metalation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) dropwise. The base will abstract a proton from the most acidic position on the aromatic ring, which is anticipated to be the position between the two fluorine atoms, directed by their electron-withdrawing nature.

-